molecular formula C13H13NO B7995505 2-(2-Methoxy-5-methylphenyl)pyridine

2-(2-Methoxy-5-methylphenyl)pyridine

Cat. No.: B7995505
M. Wt: 199.25 g/mol
InChI Key: JCNNCDQISTVTHZ-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)pyridine is an organic compound that belongs to the class of anisoles, which are organic compounds containing a methoxybenzene or a derivative thereof This compound is characterized by the presence of a pyridine ring substituted with a methoxy and a methyl group on the phenyl ring

Preparation Methods

The synthesis of 2-(2-Methoxy-5-methylphenyl)pyridine can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain the desired pyridine derivatives .

Chemical Reactions Analysis

2-(2-Methoxy-5-methylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving methoxy and methyl-substituted aromatic compounds.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2-Methoxy-5-methylphenyl)pyridine can be compared with other similar compounds, such as:

    2-Methoxy-5-methylphenol: Similar structure but lacks the pyridine ring.

    2-Methoxy-5-methylbenzaldehyde: Contains an aldehyde group instead of the pyridine ring.

    2-Methoxy-5-methylbenzoic acid: Contains a carboxylic acid group instead of the pyridine ring.

The uniqueness of this compound lies in its combination of the methoxy, methyl, and pyridine functionalities, which confer specific chemical and biological properties not found in the other similar compounds .

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-6-7-13(15-2)11(9-10)12-5-3-4-8-14-12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNNCDQISTVTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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